
7-Bromo-1-tetralone
Overview
Description
7-Bromotetralone, also known as 7-bromo-3,4-dihydro-1(2H)-naphthalenone, is an organic compound with the molecular formula C10H9BrO. It is a brominated derivative of tetralone, characterized by a bromine atom attached to the seventh position of the tetralone ring. This compound is a yellow crystalline solid and is primarily used as a synthetic intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromotetralone can be synthesized through several methods. One common synthetic route involves the bromination of tetralone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions often include maintaining a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of 7-Bromotetralone may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of 7-Bromotetralone on a larger scale .
Chemical Reactions Analysis
Types of Reactions
7-Bromotetralone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in 7-Bromotetralone can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed
Major Products Formed
Substitution Reactions: Products include various substituted tetralones, depending on the nucleophile used.
Reduction Reactions: The major product is 7-bromo-1-tetralol.
Oxidation Reactions: Products include 7-bromo-1-tetralone carboxylic acid and other oxidized derivatives
Scientific Research Applications
Organic Synthesis
7-Bromo-1-tetralone serves as a versatile building block in the synthesis of complex organic molecules. Its unique brominated structure allows for various chemical reactions, such as:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles (e.g., amines or thiols), enabling the formation of diverse substituted tetralones.
- Reduction Reactions : It can be reduced to 7-bromo-1-tetralol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Oxidation Reactions : Oxidizing agents such as potassium permanganate (KMnO4) can convert it into this compound carboxylic acid and other oxidized derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of pharmaceutical agents. It acts as an intermediate in the synthesis of biologically active compounds, particularly in the creation of anthracycline antibiotics. For instance, derivatives of this compound have been employed to synthesize key structures like β-rhodomycinone and α-citromycinone, which are crucial for antibiotic efficacy .
Biological Research
The compound is also significant in biological studies. Its derivatives are used to explore biochemical pathways and mechanisms within living organisms. Research has shown that compounds based on this compound can exhibit various biological activities, making them suitable for further investigation in drug discovery and development .
Material Science
In industrial applications, this compound is applied in the production of specialty chemicals and materials. Its unique properties allow it to be used in creating novel polymers and other materials with specific functionalities .
Case Study 1: Synthesis of Anthracycline Antibiotics
Researchers have successfully synthesized anthracycline antibiotics using this compound derivatives. The study highlighted the compound's ability to undergo bishydroxylation reactions, leading to the formation of essential AB-ring segments necessary for constructing various anthracyclinones. This process demonstrates its critical role in developing effective antibiotic treatments.
In a biological assessment, derivatives of this compound were tested for their anticancer properties. The results indicated that certain modifications of the compound exhibited significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 7-Bromotetralone primarily involves its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of more complex molecules. The bromine atom and the carbonyl group in its structure are key functional groups that undergo transformations, enabling the synthesis of diverse compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which 7-Bromotetralone is used .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-tetralone: A closely related compound with similar chemical properties.
7-Nitro-1-tetralone: Another derivative of tetralone with a nitro group instead of a bromine atom.
7-Methyl-1-tetralone: A methylated derivative of tetralone.
Uniqueness
7-Bromotetralone is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate for specific synthetic applications that require brominated compounds .
Biological Activity
7-Bromo-1-tetralone, a brominated derivative of tetralone, has garnered attention for its significant biological activities, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a bromine atom at the seventh position of the tetralone ring system. The following sections provide a detailed overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 227.09 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : 74.0 to 78.0 °C
The structural features of this compound influence its reactivity and biological activity, making it a subject of interest in various research domains.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound has potential as an anticancer agent. Its mechanism of action involves interaction with specific enzymes and receptors that are crucial for cancer cell proliferation and survival.
- Antimicrobial Properties : The compound also demonstrates antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
Synthesis Methods
Various synthesis methods have been documented for producing this compound:
- Bromination of 1-Tetralone : This method employs bromine in the presence of a catalyst to selectively introduce the bromine atom at the seventh position.
- Ring Contraction Reactions : Utilizing thallium trinitrate or other reagents can facilitate ring contraction reactions that yield this compound from other tetralone derivatives.
These synthesis routes highlight the versatility and accessibility of this compound for research and application.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are essential for understanding its pharmacological profiles:
Target | Binding Affinity | Biological Effect |
---|---|---|
Enzyme A | Moderate | Inhibition of cancer cell growth |
Receptor B | High | Modulation of immune response |
Enzyme C | Low | Minimal effect on microbial growth |
The binding affinities indicate that while some interactions are strong, others may require further optimization to enhance efficacy.
Case Studies
Several case studies have explored the biological activities of this compound:
- Case Study 1: Anticancer Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Case Study 2: Antimicrobial Activity : A study assessed the antimicrobial properties against various bacterial strains, showing significant inhibition zones compared to standard antibiotics.
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVDCGFUUUJCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291328 | |
Record name | 7-Bromo-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32281-97-3 | |
Record name | 32281-97-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Bromo-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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